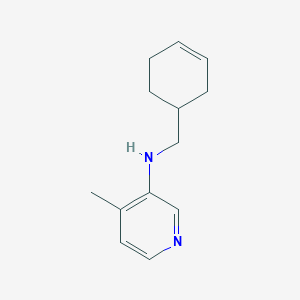
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is a compound that features a cyclohexene ring attached to a pyridine ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the dehydrogenation of cyclohexanone using allyl-palladium catalysis.
Attachment of the methylene bridge: This step involves the reaction of the cyclohexene derivative with a suitable methylene donor under basic conditions.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable nitrogen source to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
- N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine
- N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring and a pyridine ring through a methylene bridge is not commonly found in other compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3 |
Clé InChI |
UTFKGUCVJIIMEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NCC2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
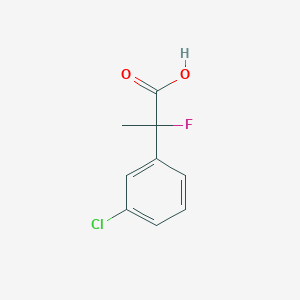

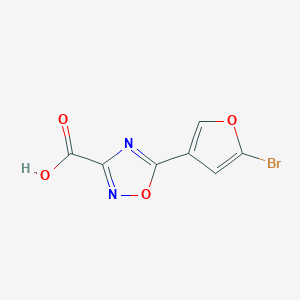
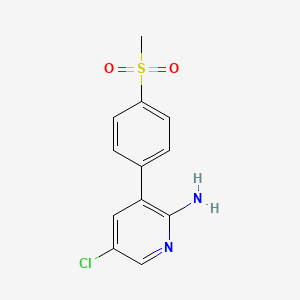
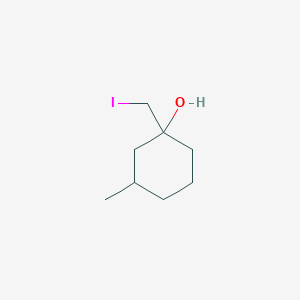
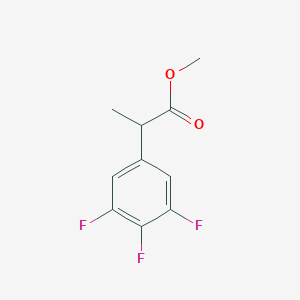


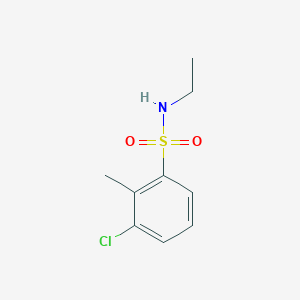
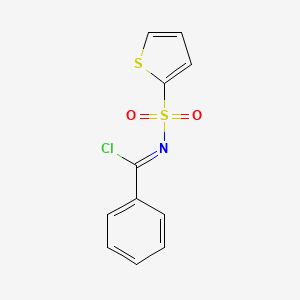
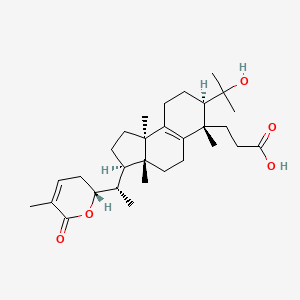
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
